
Ethyl (2S,4R,6S)-4,6-dimethylpiperidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (2S,4R,6S)-4,6-dimethylpiperidine-2-carboxylate, also known as roscovitine, is a synthetic small molecule that belongs to the family of purine analogs. It has been widely studied for its potential therapeutic applications, particularly in the treatment of cancer, neurodegenerative diseases, and viral infections. In
Aplicaciones Científicas De Investigación
Roscovitine has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising applications is in the treatment of cancer. Roscovitine has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which play a critical role in cell cycle regulation and are often overexpressed in cancer cells. By inhibiting CDK activity, Ethyl (2S,4R,6S)-4,6-dimethylpiperidine-2-carboxylate can induce cell cycle arrest and apoptosis in cancer cells, leading to their death.
In addition to cancer, Ethyl (2S,4R,6S)-4,6-dimethylpiperidine-2-carboxylate has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that Ethyl (2S,4R,6S)-4,6-dimethylpiperidine-2-carboxylate can reduce the accumulation of toxic proteins such as tau and alpha-synuclein, which are implicated in the pathogenesis of these diseases. Roscovitine has also been shown to promote neuronal survival and regeneration in animal models of neurodegeneration.
Mecanismo De Acción
The mechanism of action of Ethyl (2S,4R,6S)-4,6-dimethylpiperidine-2-carboxylate is primarily through the inhibition of CDK activity. CDKs are a family of enzymes that regulate the progression of the cell cycle by phosphorylating various substrates. By inhibiting CDK activity, Ethyl (2S,4R,6S)-4,6-dimethylpiperidine-2-carboxylate can induce cell cycle arrest and apoptosis in cancer cells. In addition to CDKs, Ethyl (2S,4R,6S)-4,6-dimethylpiperidine-2-carboxylate has also been shown to inhibit the activity of other kinases such as glycogen synthase kinase 3 (GSK3), which is involved in the regulation of tau protein phosphorylation.
Biochemical and Physiological Effects:
Roscovitine has been shown to have a number of biochemical and physiological effects. In cancer cells, Ethyl (2S,4R,6S)-4,6-dimethylpiperidine-2-carboxylate induces cell cycle arrest and apoptosis, leading to cell death. In neurodegenerative diseases, Ethyl (2S,4R,6S)-4,6-dimethylpiperidine-2-carboxylate reduces the accumulation of toxic proteins and promotes neuronal survival and regeneration. Roscovitine has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Ethyl (2S,4R,6S)-4,6-dimethylpiperidine-2-carboxylate is its specificity for CDKs, which makes it a valuable tool for studying the role of CDKs in various biological processes. However, Ethyl (2S,4R,6S)-4,6-dimethylpiperidine-2-carboxylate has some limitations as well. It has a short half-life and is rapidly metabolized in vivo, which makes it difficult to achieve therapeutic concentrations in the body. In addition, Ethyl (2S,4R,6S)-4,6-dimethylpiperidine-2-carboxylate has been shown to have off-target effects on other kinases, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on Ethyl (2S,4R,6S)-4,6-dimethylpiperidine-2-carboxylate. One area of interest is the development of more potent and selective CDK inhibitors based on the structure of Ethyl (2S,4R,6S)-4,6-dimethylpiperidine-2-carboxylate. Another area of research is the investigation of the role of CDKs in other diseases, such as viral infections and autoimmune diseases. Finally, there is a need for more studies to optimize the pharmacokinetics and pharmacodynamics of Ethyl (2S,4R,6S)-4,6-dimethylpiperidine-2-carboxylate to improve its efficacy as a therapeutic agent.
Conclusion:
Ethyl (2S,4R,6S)-4,6-dimethylpiperidine-2-carboxylate, or Ethyl (2S,4R,6S)-4,6-dimethylpiperidine-2-carboxylate, is a synthetic small molecule with potential therapeutic applications in cancer, neurodegenerative diseases, and other diseases. Its mechanism of action involves the inhibition of CDK activity, leading to cell cycle arrest and apoptosis in cancer cells and the reduction of toxic protein accumulation in neurodegenerative diseases. While Ethyl (2S,4R,6S)-4,6-dimethylpiperidine-2-carboxylate has some limitations, it remains a valuable tool for studying the role of CDKs in various biological processes, and there is ongoing research to optimize its efficacy as a therapeutic agent.
Métodos De Síntesis
Roscovitine can be synthesized by a multi-step process, starting from commercially available starting materials. The first step involves the protection of the amine group of 4,6-dimethylpiperidine-2-carboxylic acid with a tert-butyloxycarbonyl (Boc) group. This is followed by the selective reduction of the carboxylic acid group to an alcohol using lithium aluminum hydride. The resulting alcohol is then converted to the corresponding mesylate, which is subjected to a nucleophilic substitution reaction with ethylamine to give the final product, ethyl (2S,4R,6S)-4,6-dimethylpiperidine-2-carboxylate.
Propiedades
IUPAC Name |
ethyl (2S,4R,6S)-4,6-dimethylpiperidine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-4-13-10(12)9-6-7(2)5-8(3)11-9/h7-9,11H,4-6H2,1-3H3/t7-,8+,9+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXCZRLKOTTUGNG-VGMNWLOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(CC(N1)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@@H](C[C@@H](N1)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-Chloro-3-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycine](/img/structure/B2373733.png)
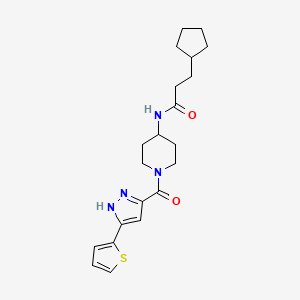


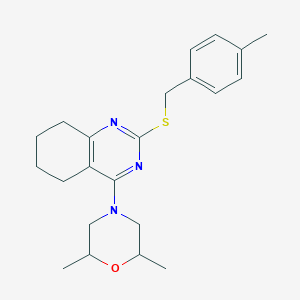
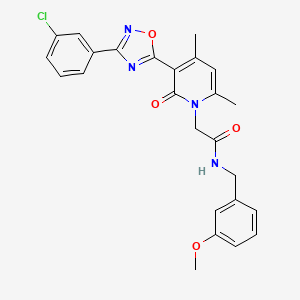

![2,2-dimethyl-N-[2-(trifluoromethoxy)phenyl]propanamide](/img/structure/B2373744.png)

![N-({1-[(2E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl}methyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide](/img/structure/B2373747.png)
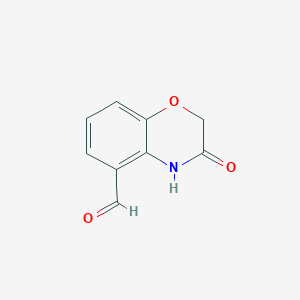
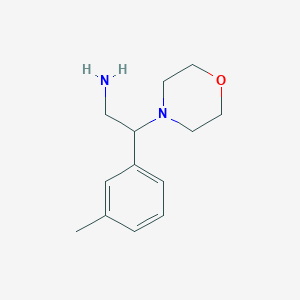
![7-heptyl-3-methyl-8-[(3-methylbutyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2373752.png)
![4-(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzonitrile](/img/structure/B2373755.png)